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molecular formula C7H6N2S B075618 4-Methyl-2,1,3-benzothiadiazole CAS No. 1457-92-7

4-Methyl-2,1,3-benzothiadiazole

Cat. No. B075618
M. Wt: 150.2 g/mol
InChI Key: IYZKISWGGPKREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376664B1

Procedure details

Thionyl chloride (166 g, 1.4 mol) was added to a solution of 2,3-diaminotoluene (71 g, 0.58 mol) in pyridine (430 mL) dropwise at a temperature below 45° C. Concentrated HCl (300 mL) was then added dropwise while care was taken to ensure that the reaction temperature did not exceed 65° C. After cooling to room temperature, the reaction mixture was subjected to a steam distillation. The light-yellow oil suspension in the water layer was extracted with diethyl ether. The combined extracts were washed with brine and dried over Na2SO4. After removal of the solvent by rotary evaporation, 4-methyl-2,1,3-benzothiadiazole was obtained as a light-yellow liquid in 92% (80.6 g) of yield. Rf=0.62 (hexane/ethyl acetate=3:1); 1H NMR (200 MHz, CDCl3) δ2.74 (s, 3H), 7.34 (m, 1H), 7.48 (d,J1=8.7 Hz, J2=6.7 Hz, 1H), 7.83 (m, 1H).
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)(Cl)=O.[NH2:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:7]=1[CH3:13].Cl>N1C=CC=CC=1>[CH3:13][C:7]1[C:6]2[C:11](=[N:12][S:1][N:5]=2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
166 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
71 g
Type
reactant
Smiles
NC1=C(C=CC=C1N)C
Name
Quantity
430 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 65° C
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was subjected to a steam distillation
EXTRACTION
Type
EXTRACTION
Details
The light-yellow oil suspension in the water layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=NSN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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